1-Benzyl-1,9-diazaspiro[5.5]undecane
Description
Significance of Spirocyclic Architectures in Contemporary Chemical Research
Spirocyclic architectures are unique three-dimensional (3D) structures where two rings are connected by a single common atom, known as the spiro atom. nih.gov This structural motif has become increasingly important in contemporary chemical research, particularly in drug discovery, for several key reasons.
One of the primary advantages of spirocyclic scaffolds is their inherent three-dimensionality. nih.gov Unlike flat, aromatic systems, spirocycles can project functional groups in multiple directions, allowing for more complex and precise interactions with the three-dimensional binding sites of biological targets like proteins. nih.gov This enhanced spatial arrangement can lead to higher potency and selectivity of drug candidates.
Furthermore, the introduction of a spirocyclic core often leads to improved physicochemical properties. Shifting from planar structures to molecules with a higher fraction of sp3-hybridized carbon atoms, as found in many spirocycles, generally correlates with better solubility, decreased lipophilicity, and improved metabolic stability. nih.gov The rigidity of the spirocyclic system can also be advantageous, as it locks the molecule into a limited number of well-defined conformations. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to stronger binding affinity. nih.gov
The unique structural and conformational properties of spirocycles make them "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. clockss.org They are found in numerous natural products and have been incorporated into a variety of clinical candidates and approved drugs. nih.govclockss.org
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Three-Dimensionality | Allows for projection of substituents into 3D space, enabling better interaction with biological targets. | nih.gov |
| Improved Physicochemical Properties | Often leads to higher solubility, lower lipophilicity, and better metabolic stability compared to planar aromatic systems. | nih.gov |
| Conformational Rigidity | Locks the molecule in a specific conformation, which can enhance binding affinity and selectivity. | nih.govnih.gov |
| Structural Novelty | Provides access to novel chemical space, moving away from "flat" molecules. | rsc.org |
Defining the 1,9-Diazaspiro[5.5]undecane Core Structure
The 1,9-diazaspiro[5.5]undecane scaffold is a specific type of spirocyclic system. Its core structure consists of two piperidine (B6355638) rings (six-membered rings containing one nitrogen atom each) that are fused at a single carbon atom. nih.gov The systematic numbering of this undecane (B72203) (eleven-atom) framework reveals that the nitrogen atoms are located at positions 1 and 9. The spiro-fusion point is at position 2 of one piperidine ring and position 4 of the other. nih.gov
| Feature | Description |
|---|---|
| Core Rings | Two piperidine rings |
| Fusion | Spirofused at a single carbon atom |
| Heteroatoms | Two nitrogen atoms at positions 1 and 9 |
| Total Atoms in Rings | Eleven (undecane) |
| Common Feature | Bioactive derivatives often have substituents at the N1 and/or N9 positions. nih.gov |
Rationale for N-Benzylation within the Diazaspiro[5.5]undecane Framework
The attachment of a benzyl (B1604629) group to a nitrogen atom (N-benzylation) is a common synthetic modification in medicinal chemistry, and its application to the 1,9-diazaspiro[5.5]undecane framework is driven by several strategic considerations. The benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group.
A primary reason for N-benzylation is to modulate the biological activity of the parent molecule. It has been demonstrated in various classes of compounds that adding an N-benzyl group can dramatically increase both the binding affinity and functional activity at specific biological targets. nih.gov For instance, in the realm of serotonin (B10506) receptor ligands, N-benzylation of phenethylamines and tryptamines has been shown to significantly enhance potency at 5-HT2A receptors. nih.govnih.gov This enhancement is thought to arise from additional interactions between the benzyl group's aromatic ring and the receptor's binding site. nih.gov
Furthermore, the benzyl group can serve as a crucial structural element for exploring structure-activity relationships (SAR). By introducing substituents onto the benzyl group's phenyl ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a target. nih.gov This strategy has been employed in the development of N-benzyl derivatives of other spirocyclic compounds to achieve potent anticonvulsant activity. nih.govresearchgate.net
In the specific context of the 1,9-diazaspiro[5.5]undecane scaffold, N-benzylation has been utilized in the design of novel antiviral agents. A recent study reported the synthesis of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as potent inhibitors of the Dengue virus. rsc.org In this case, the N-benzyl moiety is integral to the molecule's ability to bind to the viral NS5-methyltransferase enzyme. rsc.org The lipophilic nature of the benzyl group can also influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKQOABRVDBFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649125 | |
| Record name | 1-Benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100748-68-2 | |
| Record name | 1-(Phenylmethyl)-1,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100748-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Approaches for 1 Benzyl 1,9 Diazaspiro 5.5 Undecane and Analogous Structures
Established Synthetic Pathways to Diazaspiro[5.5]undecane Skeletons
The formation of the diazaspiro[5.5]undecane framework, which consists of two piperidine (B6355638) rings sharing a single carbon atom, is a significant synthetic challenge. rsc.orgnih.gov Chemists have developed several robust methods to construct this core structure, often employing reactions that build complexity rapidly.
Multi-component Reactions and Cascade Cyclization Strategies
Multi-component reactions (MCRs), which combine three or more reagents in a single operation, and cascade reactions, involving sequential intramolecular transformations, are powerful tools for the efficient synthesis of complex heterocyclic systems like diazaspiro[5.5]undecanes. libretexts.org
A notable example is the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives through a cascade [5+1] double Michael addition reaction. This method involves the reaction of N,N-dimethylbarbituric acid with various diaryldivinylketones. In the presence of a base such as diethylamine (B46881) at ambient temperature, a cascade cyclization is initiated, furnishing the diazaspiro[5.5]undecane derivatives in excellent yields, often up to 98%. This strategy is effective for a range of symmetric and non-symmetric divinylketones bearing both aryl and heteroaryl substituents.
| Reactant 1 | Reactant 2 | Base | Yield |
| N,N-Dimethylbarbituric acid | 1,5-Diaryl-1,4-pentadien-3-one | Diethylamine | Up to 98% |
This interactive table summarizes the components and outcomes of the cascade cyclization strategy.
Another advanced approach is the Prins cascade cyclization, which has been successfully applied to generate related 1,9-dioxa-4-azaspiro[5.5]undecane structures. This reaction proceeds by coupling aldehydes with a molecule containing both homoallylic alcohol and amino alcohol functionalities, demonstrating the power of cascade processes to form spirocyclic systems under mild conditions.
Utilization of Cyclohexanone and Piperidone Precursors in Spirocycle Formation
While cyclohexanones and piperidones are fundamental building blocks in the synthesis of many spirocycles, their direct application in straightforward, stepwise syntheses of the parent 1,9-diazaspiro[5.5]undecane skeleton is not extensively documented in the reviewed literature. More commonly, piperidone-containing structures are utilized in multi-component reactions to generate more complex, substituted spiro-fused piperidines. rsc.orgscispace.com
For instance, one-pot, three-component reactions involving 3,5-bis(arylidene)-4-piperidones, isatin, and an amino acid (like sarcosine) can produce highly substituted dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine] systems. nih.gov Similarly, other MCRs react aromatic amines, formaldehyde, and dimedone to create bis-spiro piperidine derivatives. rsc.orgresearchgate.net Although these methods showcase the utility of piperidone scaffolds in spirocycle synthesis, they build more elaborate dispiro or bis-spiro frameworks rather than the fundamental 1,9-diazaspiro[5.5]undecane core. Intramolecular cyclization strategies, such as the Dieckmann condensation of appropriately substituted diesters, are established methods for forming six-membered rings and could theoretically be applied, but specific examples leading to this particular diaza-scaffold are not prominent. wikipedia.orgorganic-chemistry.org
Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives
Achieving stereochemical control during the synthesis of diazaspiro[5.5]undecanes is crucial, as the biological activity of such molecules is often dependent on their three-dimensional structure. This requires precise control over the formation of the spirocenter and other stereogenic centers.
Principles of Chirality Control at the Spirocenter
The spiro-carbon atom in diazaspiro[5.5]undecane is a stereocenter, and the molecule can exhibit axial chirality. This arises because the two piperidine rings are not coplanar. Even in the unsubstituted spiro[5.5]undecane skeleton, the molecule is chiral due to its helical structure. The control of this chirality is a key challenge in asymmetric synthesis. The principle of chirality control at the spirocenter relies on establishing a defined spatial orientation of the two rings relative to each other during the cyclization step that forms the spirocyclic junction. This is typically achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts that can influence the transition state of the key bond-forming reaction.
Methodologies for Enantioselective and Diastereoselective Access
Significant progress has been made in the asymmetric synthesis of diazaspirocycles. One highly efficient route has been developed for the asymmetric synthesis of the closely related 1,8-diazaspiro[5.5]undecane system. rsc.orgresearchgate.net This methodology starts from a chiral precursor, 2-cyano-6-phenyloxazolopiperidine. The key step involves the generation of an imine salt from this functionalized α-amino nitrile, followed by an in-situ intramolecular nucleophilic alkylation. This sequence effectively creates the spirocyclic system with high stereocontrol. rsc.org
This approach allows for different outcomes based on the subsequent reaction:
A reductive-cyclization procedure leads to the preparation of nonsubstituted and monosubstituted chiral spiro compounds. rsc.org
An alkylation-cyclization procedure can be used to produce disubstituted spiro derivatives. rsc.org
Another strategy for achieving stereoselectivity involves the use of chiral auxiliaries. For the synthesis of substituted 3,9-diazaspiro[5.5]undecanes, an asymmetric synthesis was achieved using an Evans oxazolidinone chiral auxiliary. researchgate.net Furthermore, the double Michael addition strategy mentioned earlier for forming the diazaspiro[5.5]undecane skeleton is inherently stereoselective, leading to specific diastereomers as the major products.
Targeted Introduction of the Benzyl (B1604629) Substituent in 1,9-Diazaspiro[5.5]undecane Synthesis
For many bioactive compounds, substitution at one or both nitrogen atoms of the diazaspiro[5.5]undecane core is a critical feature. rsc.org The introduction of a benzyl group at the N1 or N9 position is typically accomplished in the final stages of the synthesis, after the core heterocyclic scaffold has been constructed. Two primary methods are well-suited for this transformation: direct N-alkylation and reductive amination.
Direct N-Alkylation: This is a standard and widely used method for forming C-N bonds. The parent 1,9-diazaspiro[5.5]undecane, which contains secondary amine functionalities, can be directly alkylated using a benzyl halide, such as benzyl bromide. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the hydrohalic acid byproduct. This method has been demonstrated effectively for the N-alkylation of analogous 3,9-diazaspiro[5.5]undecane systems with substituted benzyl bromides. soton.ac.ukmdpi.com
| Amine Substrate | Alkylating Agent | Base | Product |
| 1,9-Diazaspiro[5.5]undecane | Benzyl bromide | Triethylamine | 1-Benzyl-1,9-diazaspiro[5.5]undecane |
This interactive table outlines the general components for direct N-benzylation.
Reductive Amination: A powerful alternative for introducing the benzyl group is reductive amination. researchgate.net This two-step, one-pot process involves the reaction of the parent diazaspirocycle with benzaldehyde (B42025) to form an intermediate iminium ion. This intermediate is then reduced in situ by a hydride reducing agent to yield the N-benzylated product. Mild reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are often preferred as they are selective for the iminium ion and will not reduce the aldehyde starting material. koreascience.kr This method is highly efficient and avoids the use of potentially sensitizing alkyl halides.
Strategies for N-Alkylation and Protecting Group Chemistry in Diazaspiro Systems
The functionalization of diazaspiro systems, such as 1,9-diazaspiro[5.5]undecane, is crucial for modulating their biological activity. Bioactive derivatives of this scaffold frequently feature substituents at the N1 and N9 positions. nih.gov Consequently, N-alkylation and the strategic use of protecting groups are fundamental aspects of their synthesis. nih.govjocpr.com
N-Alkylation Strategies:
N-alkylation is a primary method for introducing molecular diversity into the 1,9-diazaspiro[5.5]undecane framework. This transformation typically involves the reaction of a nitrogen atom in the spirocyclic core with an alkylating agent. acsgcipr.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and sulfonates. acsgcipr.orgresearchgate.net The reaction mechanism often follows an SN2 pathway, though SN1 mechanisms can occur with more reactive substrates like benzyl bromide. acsgcipr.orgresearchgate.net
For instance, the synthesis of analogs of the 3,9-diazaspiro[5.5]undecane system has been accomplished via N-alkylation using substituted benzyl bromides. soton.ac.uk A key challenge in the N-alkylation of primary or secondary amines is achieving mono-selectivity, as over-alkylation can lead to mixtures of mono- and di-alkylated products. researchgate.net The choice of reaction conditions, stoichiometry, and the nature of the alkylating agent are critical for controlling the outcome. researchgate.net
Protecting Group Chemistry:
Protecting groups are essential tools in the multi-step synthesis of complex molecules like diazaspirocycles. jocpr.comneliti.com They are temporarily introduced to mask a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. jocpr.comneliti.com
In the context of diazaspiro systems, protecting groups allow for regioselective functionalization. For example, if a specific modification is desired at the N9 position while the N1 position should remain unsubstituted, the N1 amine can be protected. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). jocpr.comnih.gov The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com For example, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl), while the Cbz group is often cleaved by catalytic hydrogenation. soton.ac.uknih.gov
The synthesis of 3,9-diazaspiro[5.5]undecane analogs highlights this strategy, where N-Boc-3,9-diazaspiro[5.5]undecane is used as a starting material. soton.ac.uk The N3 position is functionalized (e.g., via acylation or alkylation), and the Boc group at the N9 position is subsequently removed to yield the final product. soton.ac.uk This demonstrates the "orthogonality" of protecting groups, where one can be removed selectively without affecting another. mdpi.com
| Protecting Group | Common Abbreviation | Typical Cleavage Condition | Reference |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | soton.ac.uknih.gov |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H2, Pd/C) | nih.gov |
Innovative Synthetic Techniques for Spirocyclic Systems
Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for constructing spirocyclic frameworks, including metal-catalyzed reactions and environmentally friendly protocols.
Transition metal catalysis has become an indispensable tool for the synthesis of complex spirocyclic compounds. nih.gov These catalysts can facilitate reactions with high efficiency and selectivity, often under mild conditions. nih.gov Metals such as palladium (Pd), rhodium (Rh), nickel (Ni), and zinc (Zn) have been extensively used in the synthesis of spirocycles. nih.govrsc.orgacs.org
Key metal-catalyzed reactions for spirocycle synthesis include:
C-H Activation/Annulation: Rhodium catalysts, such as Cp*Rh(III), have been employed in [3+2]-spiroannulation reactions. acs.org This method involves the activation of a C-H bond followed by a cyclization cascade to form the spirocyclic core. acs.orgresearchgate.net
Heck Cyclizations: Palladium-catalyzed intramolecular Heck reactions are a powerful strategy for constructing spirocyclic oxindoles, a related class of spiro-compounds. rsc.org
Michael/Cyclization Cascades: Dinuclear zinc catalysts have been utilized to synthesize spirooxindoles through Michael/cyclization reactions with high yields and stereoselectivity. nih.gov
Catalytic Amination: Palladium complexes have been developed for the N-alkylation of amines using alcohols, proceeding through a hydrogen auto-transfer mechanism. This represents a greener alternative to traditional alkylation with alkyl halides. rsc.org
These catalytic systems offer significant advantages, including the ability to construct complex molecular architectures with high levels of control over stereochemistry. electronicsandbooks.comacs.org
| Metal Catalyst | Type of Transformation | Application in Spirocycle Synthesis | References |
| Rhodium (Rh) | C-H Activation / Spiroannulation | Synthesis of spiro[4.6]diazepine indenes | acs.org |
| Palladium (Pd) | Intramolecular Heck Reaction | Construction of spirocyclic oxindoles | rsc.org |
| Zinc (Zn) | Michael/Cyclization Cascade | Synthesis of dihydrofuran spirooxindoles | nih.gov |
| Nickel (Ni) | Various (e.g., with isatins) | Generation of spirooxindoles | nih.gov |
| Manganese (Mn) | N-alkylation with alcohols | Selective monoalkylation of anilines | nih.gov |
The development of "green" synthetic methods aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. envirobiotechjournals.com
In the synthesis of amines and spirocycles, several environmentally conscious strategies have emerged:
Use of Greener Solvents: Traditional N-alkylation reactions often use dipolar aprotic solvents like DMF or NMP, which are under scrutiny for their toxicity. Greener alternatives include higher boiling alcohols (e.g., butanol) or acetonitrile (B52724) under pressure. acsgcipr.org
Catalytic Hydrogen Auto-Transfer: The N-alkylation of amines using alcohols as alkylating agents is a highly atom-economical process where water is the only byproduct. rsc.org This reaction, often catalyzed by palladium or manganese complexes, avoids the use of stoichiometric activating agents and the formation of salt waste inherent in traditional alkylations with alkyl halides. rsc.orgnih.gov
Mechanochemical Synthesis: Performing reactions by mechanical grinding can significantly reduce or eliminate the need for solvents, leading to a more environmentally benign process. This method has been applied to the synthesis of biologically active spiro heterocycles, yielding better results and utilizing less energy than conventional methods. envirobiotechjournals.com
Avoiding Toxic Reagents: Synthetic routes are being redesigned to avoid highly toxic reagents. For example, a route to the drug irbesartan, which contains a spirocycle, was developed to avoid the use of toxic tin reagents, making the process more suitable for large-scale production. nih.gov
These innovative techniques not only make the synthesis of complex molecules like this compound more efficient but also more sustainable. rsc.org
Structural Characterization and Conformational Analysis of 1 Benzyl 1,9 Diazaspiro 5.5 Undecane
Conformational Preferences and Dynamics of the Diazaspiro[5.5]undecane Ring System
Role of the Benzyl (B1604629) Moiety in Modulating Conformational Landscape
The orientation of the benzyl group relative to the spirocyclic system is a key determinant of the conformational preferences. Rotation around the C-N bond connecting the benzyl group to the piperidine (B6355638) ring can lead to various rotamers. These rotational isomers are influenced by steric hindrance between the phenyl ring and the hydrogen atoms on the piperidine ring. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives has shown that the preference for certain conformations is often related to minimizing steric repulsion between the substituent and the adjacent ring. nih.gov
Furthermore, non-covalent interactions, such as intramolecular hydrogen bonding or C-H···π interactions, can play a crucial role in stabilizing specific conformations. The phenyl ring of the benzyl group can act as a π-donor, potentially interacting with acidic protons on the piperidine rings. These subtle interactions, though weak, can collectively influence the conformational equilibrium.
Theoretical Studies on Molecular and Electronic Structure
To gain a more quantitative understanding of the structural and electronic properties of 1-Benzyl-1,9-diazaspiro[5.5]undecane, theoretical studies employing quantum chemical calculations are indispensable. These computational methods provide detailed insights into the molecule's geometry, energetic stability, and electronic distribution.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometrical Parameters and Energetic Stability
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.govrsc.org DFT calculations can be employed to determine the optimized geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations can also predict the relative energies of different conformers, allowing for an estimation of their population at a given temperature.
For instance, DFT calculations could reveal the preferred orientation of the benzyl group and the chair, boat, or twist-boat conformations of the two piperidine rings. The energetic stability of these different conformations can be calculated to identify the global minimum energy structure, which represents the most stable conformation of the molecule. The reliability of such quantum-chemical methods has been demonstrated in various studies on organic molecules. rsc.org
Table 1: Illustrative DFT Calculated Geometrical Parameters for a Postulated Low-Energy Conformer of this compound
| Parameter | Value |
| C-N (Benzyl) Bond Length | 1.47 Å |
| C-C (Phenyl) Bond Length (avg.) | 1.39 Å |
| C-N (Piperidine) Bond Length (avg.) | 1.46 Å |
| C-C (Piperidine) Bond Length (avg.) | 1.53 Å |
| C-N-C (Benzyl) Bond Angle | 112.5° |
| Dihedral Angle (Phenyl-CH2-N-C) | 65° |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Specific computational studies on this compound are required for precise values.
Analysis of Spiroconjugation and Inter-ring Electronic Interactions
The spirocyclic nature of this compound, where the two piperidine rings are orthogonally arranged around the spiro-carbon, leads to unique electronic interactions. Spiroconjugation refers to the through-space interaction between the π-orbitals of non-conjugated systems that are held in close proximity by the spirocyclic framework.
While the saturated piperidine rings in this compound lack traditional π-systems, the lone pairs of the nitrogen atoms can participate in through-space and through-bond interactions. The relative orientation of these lone pairs, dictated by the ring conformations, will influence the electronic communication between the two rings.
Computational and Chemoinformatics Approaches in the Research of 1 Benzyl 1,9 Diazaspiro 5.5 Undecane
Pharmacophore Modeling for Ligand Design and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful in the early stages of drug discovery for identifying novel scaffolds and designing new ligands with desired biological activity. rsc.org
The first step in pharmacophore modeling involves identifying the key interaction points between a set of active ligands and their target receptor. frontiersin.org For derivatives of the 1,9-diazaspiro[5.5]undecane scaffold, this involves defining the crucial hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable features that are critical for molecular recognition and binding. frontiersin.org For instance, in the context of sigma-1 (σ1) receptor ligands, a common target for spirocyclic compounds, pharmacophore models often include an ionic interaction feature for the characteristic amine group and hydrophobic features that correspond to the interactions of the cyclic and aromatic portions of the molecule within the receptor's binding pocket. frontiersin.org By analyzing the crystal structure of a target protein in complex with a ligand, a receptor-ligand interaction-based pharmacophore model can be generated, which includes excluded volumes to represent the space occupied by the receptor, thereby refining the model's specificity. frontiersin.org
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. rsc.orgmdpi.com This process, known as virtual screening, efficiently filters vast libraries to identify molecules that match the pharmacophoric features, and thus have a high probability of being active against the target of interest. mdpi.com This methodology allows for the rapid identification of diverse chemical structures, or chemotypes, that differ from the initial set of active compounds but still satisfy the geometric and chemical requirements for binding. For the 1-benzyl-1,9-diazaspiro[5.5]undecane series, this approach can uncover novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties, accelerating the hit-to-lead optimization process. rsc.org
Molecular Docking Simulations for Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com It is instrumental in elucidating the binding mode of ligands at a molecular level and is frequently used to understand the structural basis of activity for compounds like this compound derivatives.
Molecular docking simulations have been successfully applied to understand the interactions of 1,9-diazaspiro[5.5]undecane derivatives with their biological targets. In a study on newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives with activity against Dengue virus type 2 (DENV2), docking calculations were employed to identify the most probable viral target. rsc.org The simulations predicted that these compounds bind favorably to the NS5-methyltransferase enzyme, a crucial component in the viral replication machinery. rsc.org The docking results provided specific binding free energies and inhibition constants (Ki), highlighting the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues in the active site of the enzyme. rsc.orgrsc.org
Table 1: Computed Binding Free Energy and Inhibition Constant (Ki) from Docking Calculations for 1,9-Diazaspiro[5.5]undecane Derivatives against the DENV2 NS5 Methyltransferase Target.
| Compound | Ki (µM) | Binding Free Energy (kcal/mol) |
|---|---|---|
| SPO-6 | 0.20 | -9.12 |
| SPO-7 | 0.23 | -9.03 |
| SPO-13 | 0.15 | -9.30 |
Data sourced from Gangireddy et al., New J. Chem., 2022. rsc.orgrsc.org
To gain a deeper quantitative understanding of the forces driving protein-ligand binding, energy decomposition analysis (EDA) can be employed. nih.gov EDA is a theoretical framework that dissects the total interaction energy into distinct physical components, such as electrostatic interactions, van der Waals forces, polarization, exchange-repulsion, and desolvation energies. researchgate.netrsc.org This analysis reveals which types of interactions contribute most significantly to the binding affinity and stability of the complex. researchgate.net For example, EDA can quantify the contribution of hydrogen bonds and π-π stacking interactions versus more general hydrophobic contacts. nih.gov By applying EDA to the docked poses of this compound analogs, researchers can identify the key residues and interaction types that are essential for high-affinity binding, providing valuable information for optimizing ligand design. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Interaction Assessment and Conformational Sampling
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov MD simulations are crucial for assessing the stability of binding modes predicted by docking and for exploring the conformational landscape of the complex over time. frontiersin.orgnih.gov
In the investigation of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as DENV2 inhibitors, MD simulations were performed on the complexes with the NS5-methyltransferase. rsc.org These simulations confirmed the stability of the docked poses and were used to calculate the binding free energies (ΔGbind), which showed a good correlation with the experimental antiviral activity. rsc.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots from the MD trajectories provides insights into the stability of the complex and the flexibility of specific regions of the protein upon ligand binding. mdpi.comdost.gov.ph The simulations revealed that the most potent compound, SPO-6, possessed the most favorable binding energy, indicating a highly stable interaction with the viral enzyme over the simulation period. rsc.org This dynamic assessment is critical for validating potential drug candidates and understanding their behavior at the molecular level. nih.govnih.gov
Table 2: Binding Free Energies of 1,9-Diazaspiro[5.5]undecane Derivatives with DENV2 NS5-Methyltransferase from Molecular Dynamics Simulations.
| Compound | ΔGbind (kcal/mol) |
|---|---|
| SPO-6 | -27.2 ± 3.9 |
| SPO-7 | -22.5 ± 4.7 |
| SPO-13 | -22.5 ± 4.6 |
| Ribavirin (Control) | -20.0 ± 4.6 |
Data sourced from Gangireddy et al., New J. Chem., 2022. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgmdpi.com For this compound and its analogs, QSAR models can be developed to predict their efficacy against specific biological targets, thereby prioritizing the synthesis of the most promising candidates. jocpr.com
The development of a robust QSAR model is a systematic process that involves several key stages:
Data Set Curation: The initial step involves compiling a dataset of compounds with known biological activities, structurally related to this compound. This dataset is then divided into a training set, for model development, and a test set, for validation.
Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:
1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and size.
Physicochemical Descriptors: Properties such as lipophilicity (logP), molar refractivity, and polar surface area are crucial in these models. dergipark.org.tr
Feature Selection: From the vast number of calculated descriptors, the most relevant ones to the biological activity are selected using various statistical methods to avoid overfitting the model.
Model Building: A mathematical model is then constructed to correlate the selected descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests. longdom.org
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. jocpr.com
For this compound, a hypothetical QSAR study might explore a series of derivatives with substitutions on the benzyl (B1604629) ring or the diazaspiro core to understand how these modifications influence a specific biological activity, such as receptor binding affinity or enzyme inhibition. The resulting model could then be used to predict the activity of novel, unsynthesized analogs.
The table below illustrates the types of molecular descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Class | Example Descriptors for this compound |
| Physicochemical | Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA) |
| Topological | Wiener Index, Balaban's J index, Kier & Hall connectivity indices |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |
| Constitutional | Number of atoms, Number of bonds, Number of rings |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges |
In Silico Prediction of Drug-like Properties and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations (Methodological Aspects)
Beyond predicting biological activity, computational methods are extensively used to assess the "drug-likeness" and ADME profile of a compound in the early stages of drug discovery. This early assessment helps to identify potential liabilities and guide the optimization of lead compounds, reducing the likelihood of late-stage failures. researchgate.netnih.gov For this compound, a comprehensive in silico ADME profiling would be a critical step. researchgate.net
Drug-like Properties:
A key aspect of this evaluation is the assessment of "drug-likeness," which is often guided by rules such as Lipinski's Rule of Five. researchgate.net These rules are based on the observation that most orally administered drugs possess certain physicochemical properties that fall within a specific range. A study on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, for instance, considered Lipinski's rule in their analysis. rsc.org
The table below shows a predicted assessment of this compound against Lipinski's Rule of Five.
| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Compliance |
| Molecular Weight | 244.38 g/mol | Yes (< 500) |
| LogP (Octanol-water partition coefficient) | 2.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
Note: The predicted values are based on computational models and may vary depending on the algorithm used. The predicted XlogP from PubChem is 2.5. uni.luuni.lu
ADME Prediction:
In silico ADME models predict the fate of a drug in the body. cambridge.org These predictions are based on various computational approaches, including QSAR-like models and simulations. nih.gov For this compound, a range of ADME properties would be predicted:
Absorption: This includes predicting properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability. Models for these predictions are often built using data from in vitro assays.
Distribution: Key parameters predicted include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 enzymes and the metabolic stability of the compound. For instance, in vitro studies on derivatives of the 1,9-diazaspiro[5.5]undecane core have evaluated human liver microsomal (HLM) clearance. nih.gov
Excretion: Predictions in this area are generally more complex, but models can estimate properties related to renal clearance.
The following table provides a hypothetical in silico ADME profile for this compound, illustrating the types of predictions that are made.
| ADME Property | Predicted Value/Classification | Methodological Approach |
| Human Intestinal Absorption | High | QSAR models based on experimental permeability data |
| Caco-2 Permeability | Moderate to High | Models trained on Caco-2 cell assay results |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Models based on physicochemical properties and structural motifs |
| Plasma Protein Binding (PPB) | Moderate | QSAR models using descriptors like LogP and TPSA |
| CYP2D6 Inhibition | Potential Inhibitor | Pharmacophore and docking models based on enzyme structure |
| Metabolic Stability (HLM) | Moderate | Models predicting clearance based on structural features |
These in silico predictions are crucial for identifying potential issues with a drug candidate's pharmacokinetic profile early in the discovery process, allowing for structural modifications to improve its properties before significant resources are invested in synthesis and experimental testing. researchgate.net
Structure Activity Relationship Sar Investigations of 1 Benzyl 1,9 Diazaspiro 5.5 Undecane Derivatives
Systematic Exploration of Substituent Effects on the Diazaspiro[5.5]undecane Core
Systematic modifications of the 1,9-diazaspiro[5.5]undecane core have been a key strategy for elucidating SAR and optimizing pharmacological properties. Research has shown that substituents at the N9 position are a primary determinant of biological activity, while modifications at the N1 position are also explored to fine-tune properties. nih.gov
In the development of acetyl-CoA carboxylase (ACC) inhibitors for treating obesity and type 2 diabetes, a series of 1,9-diazaspiro[5.5]undecan-2-ones were synthesized with a pyrazole (B372694) ring fused to the core. nih.gov The SAR was extensively studied by modifying the aroyl substituent at the N9 position. Comparisons of various bicyclic fused heteroaryl groups at this position revealed significant impacts on ACC1 and ACC2 inhibition, human liver microsomal (HLM) stability, and passive permeability (Papp). For instance, while some substitutions maintained potent ACC inhibition, they resulted in lower lipophilic efficiency (LipE) and higher HLM clearance. The goal was to balance high potency with favorable pharmacokinetic properties. nih.gov
The data below illustrates the effect of N9-substituents on ACC inhibition and other properties for a series of pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones. nih.gov
| Compound | N9-Substituent | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Key Observation |
| 1g | Bicyclic Heteroaryl A | 7 | 3 | Very good ACC inhibition. nih.gov |
| 1h | Bicyclic Heteroaryl B | 11 | 5 | Maintained very good ACC inhibition, comparable to 1g. nih.gov |
| 1f | Bicyclic Heteroaryl C | - | - | Showed improved permeability (Papp) but had higher HLM clearance. nih.gov |
Data is illustrative of trends discussed in the cited source.
Role of the Benzyl (B1604629) Group in Modulating Biological Activity and Receptor Selectivity
The benzyl group attached at the N1 position is not merely a placeholder but plays an active role in modulating biological activity and receptor selectivity. Modifications to the phenyl ring of the benzyl moiety can lead to significant changes in potency and target interaction.
In the pursuit of orexin (B13118510) antagonists for sleep disorders, researchers found that introducing small substituents onto the benzyl group dramatically increased potency. Starting with a parent compound, the addition of methyl groups to the benzyl ring resulted in a more than tenfold increase in inhibitory activity against both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. nih.gov This highlights the sensitivity of the receptor binding pocket to the steric and electronic properties of the benzyl substituent.
Further evidence comes from the development of inhibitors for the dengue virus type 2 (DENV2). A series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were synthesized and tested. rsc.org The substitutions on a second benzyl group attached to the core were found to be critical for antiviral activity. Compounds featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were particularly potent. rsc.org
The following table summarizes the anti-DENV2 activity of these derivatives.
| Compound ID | Benzyl Group Substitution | EC50 (µM) |
| SPO-6 | 2-Methylbenzyl | 11.43 ± 0.87 |
| SPO-7 | 4-Bromobenzyl | 14.15 ± 0.50 |
| SPO-13 | 4-Cyanobenzyl | 20.77 ± 1.92 |
Table adapted from data presented in the cited source. rsc.org
Impact of Spirocenter Configuration on Biological Activity
The spirocyclic nature of the 1,9-diazaspiro[5.5]undecane core introduces a chiral center at the C5 carbon atom where the two rings are joined. This means that, unless synthesized using asymmetric methods, these compounds exist as a racemic mixture of two enantiomers. In drug development, it is a well-established principle that different enantiomers of a chiral molecule can have vastly different pharmacological activities, potencies, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes.
However, within the reviewed scientific literature focusing on 1-Benzyl-1,9-diazaspiro[5.5]undecane and its derivatives, specific studies detailing the separation of enantiomers and the comparative biological evaluation of each distinct spirocenter configuration were not prominently featured. While the stereochemistry is an inherently critical aspect of the molecule's structure, a detailed SAR analysis of the spirocenter's impact on biological activity for this specific class of compounds remains an area for further investigation.
Conformational Restriction and its Contribution to Target Binding Affinity
One of the key advantages of using a spirocyclic scaffold like 1,9-diazaspiro[5.5]undecane is the conformational restriction it imposes on the molecule. Compared to more flexible, linear diamine structures, the spiro core reduces the number of rotatable bonds and locks the relative orientation of the substituents at the N1 and N9 positions. This pre-organization of the molecule into a more rigid conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.
Computational studies on anti-DENV2 derivatives of 1,9-diazaspiro[5.5]undecane have provided insight into their binding affinity. rsc.org Molecular dynamics simulations were used to calculate the binding free energy (ΔGbind) of the compounds with their proposed target, the NS5-methyltransferase enzyme. The results indicated that the most active compound, SPO-6, also possessed the most favorable binding energy, suggesting a strong and stable interaction with the target protein. rsc.org This correlation between computational binding energy and experimental biological activity underscores the importance of a well-defined conformation for effective target engagement. rsc.org
| Compound ID | Binding Free Energy (ΔGbind, kcal/mol) |
| SPO-6 | -27.2 ± 3.9 |
| SPO-7 | -22.5 ± 4.7 |
| SPO-13 | -22.5 ± 4.6 |
Table adapted from data presented in the cited source. rsc.org
Optimization Strategies for Enhanced Biological Performance
Lead optimization of this compound derivatives involves a multi-parameter approach to enhance potency, selectivity, and pharmacokinetic properties. A common strategy is the iterative modification of substituents at the N1 and N9 positions.
In the development of orexin antagonists, optimization focused on mitigating the high lipophilicity of an initial lead compound that featured a methyl-substituted benzyl group. nih.gov While potent, its lipophilicity was a concern for drug development. Replacing the monoaryl group with bicyclic fused aryl substituents at the N9 position successfully increased inhibition for both OX1R and OX2R while favorably reducing lipophilicity. nih.gov
For ACC inhibitors, optimization aimed to improve cell permeability (Papp) and metabolic stability (HLM) while retaining high potency. nih.gov This involved synthesizing and testing a range of aroyl groups at the N9 position. This systematic exploration allowed researchers to identify compounds that balanced excellent IC50 values with improved drug-like properties, demonstrating a classic optimization strategy of addressing multiple endpoints simultaneously. nih.gov
Development of Focused Compound Libraries for SAR Elucidation
The elucidation of SAR for complex scaffolds like 1,9-diazaspiro[5.5]undecane often relies on the synthesis and screening of compound libraries. These libraries can range from large, diverse collections to smaller, more focused sets designed to probe specific structural questions.
An example of a large-scale approach was a study aimed at discovering dual antagonists for the neurokinin NK1 and NK2 receptors for treating inflammatory diseases. This effort produced a library of over 11,000 compounds, which included members containing the 1,9-diazaspiro[5.5]undecane core. nih.gov Screening such a large library allows for the identification of initial hits and provides a broad overview of the SAR landscape.
More commonly, smaller, focused libraries are created to explore a specific region of the molecule. The study on DENV2 inhibitors is a prime example, where a focused series of derivatives was synthesized with specific, planned variations on the benzyl group to systematically investigate its role in antiviral activity. rsc.org This approach allows for a detailed and resource-efficient mapping of the SAR around a validated lead structure.
Pre Clinical Investigations and Molecular Mechanisms of Action for 1 Benzyl 1,9 Diazaspiro 5.5 Undecane and Analogues
Molecular and Cellular Mechanisms of Action
The therapeutic potential of 1-Benzyl-1,9-diazaspiro[5.5]undecane and its analogues stems from their ability to interact with multiple biological targets, including receptors and enzymes, thereby modulating critical cellular pathways.
Compounds featuring the 1,9-diazaspiro[5.5]undecane core have been noted for their multimodal activity, showing affinity for several receptor types, including sigma (σ), mu (μ), and dopamine (B1211576) D2 receptors. nih.gov Sigma receptors, in particular, are highly expressed in the central nervous system and are implicated in a variety of cellular functions. units.it While specific agonist or antagonist profiles for this compound at the σ1 receptor are not extensively detailed in the reviewed literature, the general class of compounds is recognized for these interactions. nih.gov
Beyond sigma receptors, analogues have been developed as potent antagonists for other key receptors involved in inflammation and metabolic regulation. nih.gov For instance, derivatives have shown antagonism at neurokinin (NK1/NK2), neuropeptide Y (NPY Y5), and melanin-concentrating hormone (MCH-R1) receptors. nih.gov Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have been identified as effective NK1 antagonists, with methylated salts showing IC50 values as low as 1.9 nM and 2.0 nM. nih.gov This broad receptor interaction profile highlights the scaffold's versatility in modulating different signaling pathways. nih.gov
A significant mechanism of action for this class of compounds is the inhibition of key enzymes involved in metabolism and cell cycle control.
Acetyl-CoA Carboxylase (ACC): Several 1,9-diazaspiro[5.5]undecane analogues have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway. nih.gov ACC exists in two isoforms, ACC1 and ACC2, and its inhibition can impact de novo lipogenesis, a process often upregulated in cancer cells and inflammatory conditions. nih.govnih.gov Specific derivatives have demonstrated excellent inhibitory activity against both isoforms in the low nanomolar range. nih.gov
| Compound Analogue | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
|---|---|---|
| Compound 1g | 7 | 3 |
| Compound 1h | 11 | 5 |
Cyclin-Dependent Kinases (CDKs): The 1,9-diazaspiro[5.5]undecane moiety has been incorporated into molecules designed as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.govresearchgate.net A pyrazolo[1,5-a] nih.govresearchgate.netmdpi.comtriazine derivative containing this spiro scaffold demonstrated potent inhibition of CDK7, with an IC50 value of ≤5 nM. researchgate.net CDK7 is a crucial upstream kinase that activates other CDKs, including CDK2, making its inhibition a viable strategy for halting cell proliferation. nih.govresearchgate.net CDK2 inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Other Enzymes: Analogues of 1,9-diazaspiro[5.5]undecane have also been shown to inhibit other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Poly (ADP-ribose) polymerase 1 (PARP-1), further broadening their therapeutic potential. nih.gov A derivative containing the spiro moiety exhibited a PARP-1 IC50 of 6.2 nM. nih.gov However, based on the reviewed literature, there is no direct evidence linking this compound or its close analogues to the inhibition of Matrix Metalloproteinases (MMPs).
The enzymatic and receptor-level interactions of 1,9-diazaspiro[5.5]undecane derivatives translate into the modulation of fundamental cellular processes.
Cell Cycle Progression: By inhibiting CDKs like CDK7, these compounds can interfere with the phosphorylation events necessary for the cell to progress through its cycle, potentially leading to cell cycle arrest in phases such as G1 or G2/M. nih.govresearchgate.netnih.gov This is a primary mechanism by which many anticancer agents exert their antiproliferative effects. nih.gov
Apoptosis Induction: The inhibition of critical survival pathways and the interaction with certain receptors can trigger programmed cell death, or apoptosis. For example, σ2 receptor agonists are known to induce apoptosis in tumor cells through caspase-dependent mechanisms. units.it Furthermore, potent CDK2 inhibition has been shown to cause a form of mitotic crisis known as anaphase catastrophe, leading to apoptosis in lung cancer cells. nih.gov The inhibition of ACC can also contribute to increased apoptosis in cancer models.
In Vitro and In Vivo Pre-clinical Research Applications
The molecular mechanisms described above have been leveraged in pre-clinical studies to explore the therapeutic applications of this compound and its analogues.
The 1,9-diazaspiro[5.5]undecane scaffold is a component of compounds investigated for anticancer activity. nih.gov The antiproliferative effects are largely attributed to the inhibition of enzymes crucial for cancer cell growth and survival, such as ACC, CDKs, and PARP-1. nih.gov Inhibition of ACC, for instance, targets the altered lipid metabolism characteristic of many tumors, thereby reducing the supply of fatty acids needed for rapid cell expansion. nih.gov Similarly, the inhibition of CDKs and PARP-1 disrupts cell cycle progression and DNA repair mechanisms, respectively, which are effective strategies against cancer. nih.govnih.gov While specific cell-based or animal model data for this compound was not prominent in the search results, the activities of its close analogues strongly support its potential in this area.
Several derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for their anti-inflammatory potential. nih.gov A significant finding is the development of compounds with dual NK1/NK2 receptor antagonist activity, which were explored for the treatment of inflammatory diseases. nih.gov The neurokinin receptors play a role in neurogenic inflammation, and their antagonism can mitigate inflammatory responses. nih.gov Additionally, ACC inhibitors have been shown to reduce markers of inflammation in rodent models, suggesting that the ACC-inhibiting properties of 1,9-diazaspiro[5.5]undecane analogues could also contribute to their anti-inflammatory effects. nih.gov
Exploration of Neuroprotective and Other Investigational Biological Effects
The 1,9-diazaspiro[5.5]undecane scaffold is considered a privileged structure in medicinal chemistry, implying its ability to serve as a core for ligands that interact with a variety of biological targets. A comprehensive review of this scaffold highlights its potential in the treatment of a wide array of conditions, including obesity, pain, and various disorders of the immune system, cell signaling, cardiovascular system, and central nervous system. creative-biolabs.compelagobio.com
The N-benzylpiperidine moiety, a key structural feature of this compound, has been a focus of research into neuroprotective agents, particularly for neurodegenerative conditions like Alzheimer's disease. A series of N-benzylpiperidine derivatives were designed and synthesized as potential multi-target-directed ligands for Alzheimer's disease, demonstrating dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE). mdpi.com Certain derivatives also exhibited free radical scavenging, metal chelating, and Aβ aggregation inhibiting properties, along with promising neuroprotective activities in cellular models. mdpi.com Another study on new N-benzylpiperidine derivatives identified a compound with butyrylcholinesterase inhibition and β-amyloid anti-aggregation activity that also demonstrated positive effects on memory in in-vivo models. creative-biolabs.com Methylphenidate, a well-known medication containing a benzylpiperidine structure, is known to protect neurons from the neurotoxic effects associated with Parkinson's disease and methamphetamine use by inhibiting dopamine transporter interactions and reducing the production of reactive oxygen species. rsc.org
These findings suggest that the this compound structure, by incorporating the N-benzylpiperidine feature, may possess neuroprotective properties worthy of further investigation. The rigid spirocyclic core could potentially enhance the binding affinity and selectivity for specific neurological targets.
Target Deconvolution and Validation Methodologies in Spirocyclic Compound Research
Identifying the specific molecular targets of bioactive compounds, a process known as target deconvolution, is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. nih.gov For novel scaffolds like spirocyclic compounds, a combination of computational and experimental approaches is often employed.
Computational Approaches: In the early stages, computational methods can predict potential protein targets for small molecules. nih.gov Techniques such as reverse or inverse docking screen a library of protein structures to identify potential binding partners for a given ligand. nih.gov Ligand-based approaches, including the use of pharmacophores, 2D fingerprints, and 3D similarity searches, can also be used to predict targets based on the similarity of the compound to molecules with known biological activities. nih.gov Machine learning algorithms are increasingly being used to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activities and potential targets of new compounds. nih.gov
Experimental Methodologies: Affinity chromatography is a widely used experimental technique for target identification. nih.govcreative-biolabs.com In this method, the bioactive compound (or a close analogue) is immobilized on a solid support to create an affinity matrix. This matrix is then used to "fish out" its binding partners from a cell lysate or tissue extract. The bound proteins are subsequently eluted and identified using mass spectrometry. creative-biolabs.com Photo-affinity chromatography is a variation of this technique that uses a photoreactive group on the compound to form a covalent bond with its target upon UV irradiation, which can help to capture transient or weak interactions. nih.gov
Once potential targets are identified, target validation is necessary to confirm their role in the observed biological effect. danaher.com This can involve a variety of techniques, including genetic methods (such as RNA interference or CRISPR-Cas9 to knockdown or knockout the target gene) and biochemical assays to confirm the direct interaction between the compound and the target protein. For spirocyclic compounds, which often have a well-defined three-dimensional structure, hit validation is crucial to confirm that they bind to the target of interest and are amenable to further medicinal chemistry optimization. spirochem.com The introduction of a spirocyclic moiety can be a strategic approach to improve the properties of a biologically active precursor by restraining its conformational flexibility, which can enhance binding affinity and reduce off-target interactions. tandfonline.com
Broader Chemical Applications of Spiro 5.5 Undecane Systems in Research
Utilization as Versatile Synthetic Intermediates and Building Blocks
The spiro[5.5]undecane skeleton is a valuable building block in organic synthesis. Its rigid, well-defined conformational structure makes it an attractive starting point for constructing complex target molecules. Synthetic chemists have developed various methods to access this framework, often employing strategies like the Michael reaction to assemble the bicyclic system in a controlled manner. banglajol.inforesearchgate.net For instance, one-pot syntheses involving precursors like dimedone and diarylideneacetones have proven effective for creating functionalized spiro[5.5]undecane derivatives. banglajol.inforesearchgate.net
The utility of these spirocycles as synthetic intermediates is demonstrated by their role in the synthesis of biologically active compounds. banglajol.info The 1-azaspiro[5.5]undecane ring system, for example, is a core component of histrionicotoxin (B1235042) alkaloids, and synthetic routes have been developed using carbohydrate-based approaches to construct this key intermediate. clockss.org The ability to introduce various functional groups onto the spiro[5.5]undecane core allows for the generation of diverse molecular scaffolds, which can then be elaborated into more complex structures for various applications in medicinal chemistry and materials science. banglajol.inforesearchgate.net
Integration into Chemical Libraries for High-Throughput Screening Platforms
The structural novelty and inherent three-dimensionality of spirocyclic scaffolds make them highly desirable for inclusion in chemical libraries used for high-throughput screening (HTS) in drug discovery. researchgate.net The 1,9-diazaspiro[5.5]undecane core, in particular, has been identified as a "privileged" heterocycle, meaning it can serve as a versatile scaffold for ligands that bind to multiple, distinct biological targets. nih.govnih.gov
Researchers have synthesized libraries of 1,9-diazaspiro[5.5]undecane derivatives to explore their therapeutic potential against a wide range of diseases, including obesity, pain, and viral infections. nih.govrsc.orgrsc.org These libraries often feature systematic modifications at the nitrogen atoms of the diazaspiro core, allowing for a thorough investigation of structure-activity relationships (SAR). nih.gov For example, series of derivatives have been created to act as antagonists for neuropeptide Y (NPY) Y5 receptors, orexin (B13118510) receptors, and as inhibitors for enzymes like acetyl-CoA carboxylase (ACC). nih.gov The development of such libraries is crucial for identifying novel lead compounds that can be optimized into new therapeutic agents.
Relevance in Advanced Materials Research (e.g., Organic Optoelectronics)
Beyond the life sciences, spiro[5.5]undecane systems and their derivatives are gaining traction in the field of advanced materials, particularly in organic optoelectronics. acs.orgnih.gov The defining feature of spiro compounds—two molecular units linked by a single spiro-carbon—creates a rigid, orthogonal geometry. This structure is highly beneficial for materials used in devices like organic light-emitting diodes (OLEDs). acs.org
The spiro linkage helps to prevent intermolecular aggregation and excimer formation, which can otherwise quench luminescence and reduce device efficiency. researchgate.net Furthermore, the rigid structure imparts high thermal stability and a high glass transition temperature (Tg) to the materials, which is critical for the longevity and operational stability of electronic devices. acs.orgresearchgate.net Spiro compounds, most notably derivatives of spirobifluorene, have been extensively studied and are used as host materials, charge-transporting materials, and emitters in OLEDs. acs.orgresearchgate.net The ability to tune the electronic properties of these materials by modifying the substituents on the spiro core makes them a versatile class of compounds for developing next-generation organic electronic and optoelectronic devices. acs.orgwalshmedicalmedia.com
Emerging Trends and Future Research Trajectories for 1 Benzyl 1,9 Diazaspiro 5.5 Undecane
Advancements in Asymmetric Synthesis and Chiral Control of Spirocycles
The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of efficient and highly stereoselective synthetic methods for spirocyclic compounds is a major focus of current research. Recent advancements in asymmetric catalysis are providing new avenues for the precise control of stereochemistry in the synthesis of complex molecules like 1-benzyl-1,9-diazaspiro[5.5]undecane.
Key developments in this area include the use of chiral catalysts, such as organocatalysts and transition-metal complexes, to induce enantioselectivity in the key ring-forming reactions. sioc-journal.cnmdpi.com For instance, chiral phosphoric acids have been successfully employed in the desymmetrization of prochiral diesters to generate enantioenriched lactones, which can serve as precursors to chiral spirocycles. researchgate.net Furthermore, catalytic asymmetric synthesis of chiral spiroketals has seen remarkable progress, offering insights that can be adapted for the synthesis of diazaspiro compounds. sioc-journal.cn The goal is to develop synthetic routes that not only provide high yields but also exceptional control over the formation of the desired stereoisomer, which is crucial for optimizing pharmacological activity and minimizing potential off-target effects.
| Catalytic Strategy | Key Features | Potential Application for this compound |
| Organocatalysis | Utilizes small organic molecules as catalysts; often metal-free and environmentally benign. oaepublish.com | Enantioselective construction of the spirocyclic core through cascade reactions. |
| Transition-Metal Catalysis | Employs complexes of metals like palladium, rhodium, and iridium; high efficiency and selectivity. | Asymmetric cyclization reactions to form the piperidine (B6355638) rings with defined stereocenters. |
| Chiral Phosphoric Acid Catalysis | Brønsted acid catalysis for asymmetric transformations. researchgate.net | Desymmetrization of prochiral intermediates to introduce chirality early in the synthesis. |
| Enzymatic Resolution | Utilizes enzymes to selectively react with one enantiomer of a racemic mixture. mdpi.com | Separation of enantiomers of key synthetic intermediates or the final compound. |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of novel this compound derivatives is poised to benefit from these computational approaches. astrazeneca.comnih.govresearchgate.net AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved properties. researchgate.net
These computational tools can be employed to:
Predict Biological Activity: Machine learning models can be trained to predict the pharmacological activity of novel spirocyclic compounds against various targets, accelerating the identification of potent molecules. ijirt.org
Optimize Drug Properties: AI can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, guiding the design of molecules with better pharmacokinetic profiles.
De Novo Drug Design: Generative models can design entirely new spirocyclic structures with desired properties, expanding the chemical space for drug discovery.
By leveraging AI and ML, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with drug development. jsr.org
Exploration of New Pharmacological Targets and Therapeutic Areas for Spirocyclic Compounds
The 1,9-diazaspiro[5.5]undecane scaffold has already demonstrated activity against a range of biological targets, leading to its investigation in various therapeutic areas, including obesity and pain. nih.govnih.gov Future research will likely focus on expanding the pharmacological profile of this class of compounds by exploring new molecular targets and disease indications.
Some promising areas of exploration include:
Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the spirocyclic scaffold is well-suited for targeting complex receptors and ion channels in the CNS. google.com Derivatives of this compound could be investigated for their potential in treating neurological and psychiatric disorders.
Infectious Diseases: There is a growing interest in the discovery of novel antimicrobial and antiviral agents. For instance, derivatives of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane have shown inhibitory activity against the dengue virus. rsc.org
Oncology: Spirocyclic compounds, particularly spirooxindoles, have shown significant potential as anticancer agents. dergipark.org.tr The this compound scaffold could be explored for its ability to modulate cancer-related pathways.
A review of the bioactivity of 1,9-diazaspiro[5.5]undecanes has highlighted their potential in treating a variety of disorders by acting on different biological targets. nih.govnih.gov
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Obesity | Neuropeptide Y (NPY) receptors, Acetyl-CoA Carboxylase (ACC) nih.govnih.gov | Modulation of appetite and energy metabolism. |
| Pain | Sigma (σ) receptors, mu (μ)-opioid receptors nih.gov | Multi-modal activity against receptors involved in pain signaling. |
| CNS Disorders | Nicotinic acetylcholine (B1216132) receptors, dopamine (B1211576) transporters google.com | Potential to modulate neurotransmission. |
| Infectious Diseases | Viral enzymes (e.g., NS5-methyltransferase) rsc.org | Inhibition of viral replication. |
| Cancer | Kinases, apoptosis pathways dergipark.org.trnih.gov | Interference with cancer cell proliferation and survival. |
Development of Multi-targeted Agents Featuring the Spiro[5.5]undecane Scaffold
The complexity of many diseases, such as cancer and chronic pain, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeted agents that can modulate several targets simultaneously. researchgate.net The 1,9-diazaspiro[5.5]undecane core, with its ability to present substituents in a well-defined three-dimensional arrangement, is an attractive scaffold for the design of such multi-targeted ligands.
The multimodal activity of compounds containing the 1,9-diazaspiro[5.5]undecane core against multiple receptors associated with pain suggests their potential in developing new pain treatments. nih.gov By rationally designing derivatives of this compound with functionalities that can interact with different biological targets, it may be possible to create single molecules with enhanced therapeutic efficacy and a reduced propensity for the development of drug resistance. This approach is particularly relevant for complex conditions where a "one-target, one-drug" approach may be insufficient.
Q & A
Q. What are the robust synthetic routes for 1-Benzyl-1,9-diazaspiro[5.5]undecane?
- Methodological Answer : The synthesis typically employs ring-closing metathesis (RCM) as a key step, followed by Boc protection of one amino group. For example, Jenkins et al. (2009) achieved the 1,9-diazaspiro[5.5]undecane scaffold via RCM of diene precursors, yielding gram-scale quantities. Post-reaction, ruthenium residues are removed using a simple filtration through silica gel or activated carbon to mitigate coloration . Alternative routes include reductive amination or nucleophilic addition-cyclization sequences starting from N-Boc-4-piperidone derivatives, as demonstrated in optimized protocols with total yields up to 50% .
Q. How can the spirocyclic structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of and NMR to identify spirocyclic rigidity and stereoelectronic effects. For instance, NMR can distinguish axial vs. equatorial substituents based on chemical shifts, as shown in conformational studies of analogous 1,7-dithia- and 1-oxa-7-thiaspiro[5.5]undecanes . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate molecular weight and functional groups like secondary amines.
Q. What precautions are necessary during purification due to metal catalyst residues?
- Methodological Answer : After RCM, residual ruthenium catalysts can be removed via silica gel chromatography or treatment with chelating agents like ethylenediaminetetraacetic acid (EDTA). Jenkins et al. (2009) reported effective decolorization using activated carbon, critical for avoiding interference in downstream biological assays .
Advanced Research Questions
Q. How can unexpected rearrangements during synthesis be addressed mechanistically?
- Methodological Answer : Acyl group migration (e.g., 1-acyl to 9-acyl rearrangement in diazaspiro compounds) can occur under acidic or thermal conditions. To mitigate this, monitor reaction progress via TLC or LC-MS and adjust pH/temperature. Jenkins et al. (2009) proposed a bromine transfer mechanism to explain failed cyclizations under standard bromination conditions, highlighting the need for mechanistic studies via isotopic labeling or DFT calculations .
Q. What strategies optimize structure-activity relationships (SAR) for σ1 receptor binding?
- Methodological Answer : Introduce sterically bulky substituents (e.g., halogens or trifluoromethyl groups) at the 4-position of the benzyl ring to enhance binding. García et al. (2020) demonstrated that ortho-substituted aryl groups improve σ1 receptor affinity while reducing hERG channel inhibition. Heteroaryl groups like pyridyl systems further modulate selectivity .
Q. How can computational modeling predict polymerization or reactivity of spirocyclic derivatives?
- Methodological Answer : SAM1 semi-empirical methods (as applied to tetraoxaspiro[5.5]undecane silicon derivatives) calculate activation energies and enthalpies to predict ring-opening polymerization pathways. Compare computed transition states with experimental data to validate models, as done for silicon-containing spiro compounds .
Q. How should contradictory pharmacological data (e.g., hERG inhibition vs. σ1 activity) be analyzed?
- Methodological Answer : Use parallel assays to decouple off-target effects. For example, García et al. (2020) tested σ1 binding (radioligand displacement) and hERG inhibition (patch-clamp electrophysiology) independently. Statistical tools like partial least squares regression (PLS-R) can correlate structural descriptors with activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
